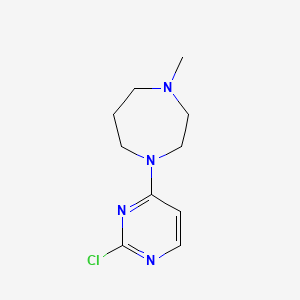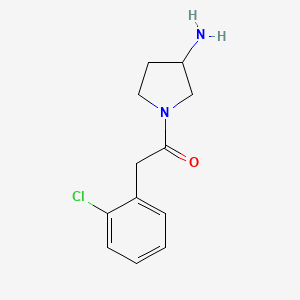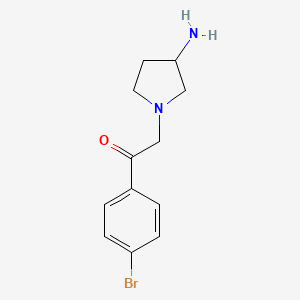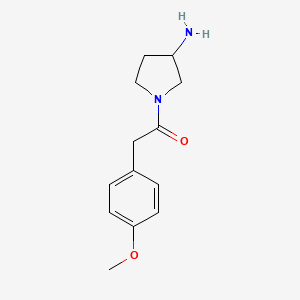
(4-Fluoro-2-methylphenyl)-phenylmethanamine
Vue d'ensemble
Description
4-Fluoro-2-methylphenyl)-phenylmethanamine (4-FMA) is a synthetic molecule that has been studied as a research chemical since its first synthesis in the early 2000s. 4-FMA is a phenylmethanamine with a fluorine atom substituted at the 4th position of the phenyl ring. It is a member of the amphetamine family of molecules, and its pharmacological effects are similar to those of amphetamines. 4-FMA has been studied for its potential applications in scientific research, as it has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
(4-Fluoro-2-methylphenyl)-phenylmethanamine has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and it has been used to study the effects of amphetamine-like compounds in laboratory animals. (4-Fluoro-2-methylphenyl)-phenylmethanamine has also been used to study the effects of psychoactive drugs on the brain, as well as the effects of drugs on the cardiovascular system. (4-Fluoro-2-methylphenyl)-phenylmethanamine has also been used to study the effects of drugs on behavior and cognition.
Mécanisme D'action
The mechanism of action of (4-Fluoro-2-methylphenyl)-phenylmethanamine is similar to that of amphetamines. It acts as a monoamine transporter inhibitor, which means it blocks the reuptake of monoamines such as dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can lead to an increase in alertness, focus, and energy. (4-Fluoro-2-methylphenyl)-phenylmethanamine also increases the release of these neurotransmitters, which can lead to increased arousal and euphoria.
Biochemical and Physiological Effects
(4-Fluoro-2-methylphenyl)-phenylmethanamine has been found to have a wide range of biochemical and physiological effects. It has been found to act as a monoamine transporter inhibitor, which leads to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the brain. This can lead to an increase in alertness, focus, and energy. (4-Fluoro-2-methylphenyl)-phenylmethanamine has also been found to increase the release of these neurotransmitters, which can lead to increased arousal and euphoria. In addition, (4-Fluoro-2-methylphenyl)-phenylmethanamine has been found to increase heart rate and blood pressure, as well as to increase respiration and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4-Fluoro-2-methylphenyl)-phenylmethanamine in laboratory experiments has both advantages and limitations. One advantage of using (4-Fluoro-2-methylphenyl)-phenylmethanamine is that it is relatively inexpensive and easy to synthesize. In addition, (4-Fluoro-2-methylphenyl)-phenylmethanamine has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of drugs on the brain and body. However, there are some limitations to using (4-Fluoro-2-methylphenyl)-phenylmethanamine in laboratory experiments. For example, the effects of (4-Fluoro-2-methylphenyl)-phenylmethanamine can be unpredictable and can vary from animal to animal. In addition, the effects of (4-Fluoro-2-methylphenyl)-phenylmethanamine can be long-lasting, which can make it difficult to study the effects of drugs over a short period of time.
Orientations Futures
There are a number of potential future directions for the study of (4-Fluoro-2-methylphenyl)-phenylmethanamine. One potential direction is to further study the effects of (4-Fluoro-2-methylphenyl)-phenylmethanamine on the brain and body. This could include studying the effects of (4-Fluoro-2-methylphenyl)-phenylmethanamine on behavior and cognition, as well as the effects of (4-Fluoro-2-methylphenyl)-phenylmethanamine on the cardiovascular system. In addition, further research could be done to study the potential therapeutic applications of (4-Fluoro-2-methylphenyl)-phenylmethanamine, as well as the potential side effects of (4-Fluoro-2-methylphenyl)-phenylmethanamine. Finally, further research could be done to improve the synthesis method of (4-Fluoro-2-methylphenyl)-phenylmethanamine in order to make it more efficient and cost-effective.
Propriétés
IUPAC Name |
(4-fluoro-2-methylphenyl)-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10-9-12(15)7-8-13(10)14(16)11-5-3-2-4-6-11/h2-9,14H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUKDVFMZWCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-2-methylphenyl)-phenylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



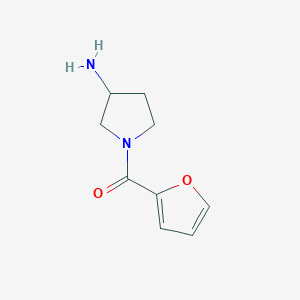
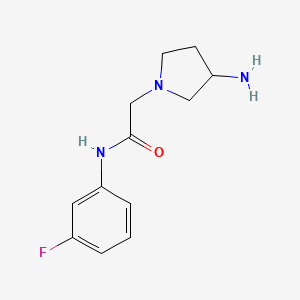
![2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1468423.png)
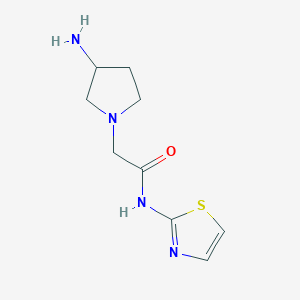

![4-[Methyl(thiolan-3-yl)amino]benzoic acid](/img/structure/B1468431.png)
